3-Iodo-4-methyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Scientific Research Applications
3-Iodo-4-methyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and other diseases.
Material Science: It serves as a building block for the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives exhibit antimicrobial activity against various bacterial and fungal strains.
Future Directions
The future directions in the research and development of 3-Iodo-4-methyl-1,8-naphthyridine and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Given the biological activities of 1,8-naphthyridine derivatives, there could be potential for further investigation into their medicinal chemistry applications .
Preparation Methods
The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .
Chemical Reactions Analysis
3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.
Comparison with Similar Compounds
3-Iodo-4-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit a variety of biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
IUPAC Name |
3-iodo-4-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNQHZRGGYNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.